Quaterrylene

Catalog No.
S594576
CAS No.
188-73-8
M.F
C40H20
M. Wt
500.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Quaterrylene

CAS Number

188-73-8

Product Name

Quaterrylene

IUPAC Name

undecacyclo[20.12.2.22,5.16,10.123,27.03,18.04,15.019,35.032,36.014,38.031,37]tetraconta-1(35),2,4,6,8,10(38),11,13,15,17,19,21,23,25,27(37),28,30,32(36),33,39-icosaene

Molecular Formula

C40H20

Molecular Weight

500.6 g/mol

InChI

InChI=1S/C40H20/c1-5-21-6-2-10-24-28-14-18-32-34-20-16-30-26-12-4-8-22-7-3-11-25(36(22)26)29-15-19-33(40(34)38(29)30)31-17-13-27(37(28)39(31)32)23(9-1)35(21)24/h1-20H

InChI Key

GGVMPKQSTZIOIU-UHFFFAOYSA-N

SMILES

C1=CC2=C3C(=C1)C4=C5C(=CC=C6C5=C(C=C4)C7=C8C6=CC=C9C8=C(C=C7)C1=CC=CC4=C1C9=CC=C4)C3=CC=C2

Canonical SMILES

C1=CC2=C3C(=C1)C4=C5C(=CC=C6C5=C(C=C4)C7=C8C6=CC=C9C8=C(C=C7)C1=CC=CC4=C1C9=CC=C4)C3=CC=C2

Organic electronics and optoelectronics

Quaterrylene's exceptional photophysical properties, including intense red-shifted fluorescence, high fluorescence quantum yield, and large absorption coefficient, make it a promising candidate for organic electronics and optoelectronic applications [1].

  • Organic light-emitting diodes (OLEDs): Quaterrylene's strong fluorescence and efficient light emission make it a potential material for developing efficient and stable OLEDs [].
  • Organic photovoltaics (OPVs): Researchers are exploring quaterrylene as an acceptor material in OPVs due to its ability to efficiently harvest light and convert it into electrical energy [].

Sensors

Quaterrylene's unique fluorescence properties can be exploited to develop various types of sensors.

  • Chemical sensors: Quaterrylene-based sensors can be designed to detect specific chemicals by monitoring changes in their fluorescence intensity upon interaction with the target analyte [].
  • Biomedical sensors: Researchers are investigating the use of quaterrylene for bioimaging and biosensing applications due to its biocompatibility and potential for targeting specific biomolecules [].

Molecular recognition and self-assembly

Quaterrylene's ability to form well-defined supramolecular structures makes it valuable for studying molecular recognition and self-assembly processes.

  • Organic supramolecular chemistry: Quaterrylene derivatives can be designed to self-assemble into complex structures with specific functionalities, offering insights into the fundamental principles of molecular recognition and self-assembly [].
  • Nanoporous materials: Quaterrylene-based materials are being explored for the development of nanoporous materials with tunable pore sizes and functionalities, which are essential for applications in catalysis, separation, and drug delivery [].

Quaterrylene is a polycyclic aromatic hydrocarbon composed of four fused perylene units. It is characterized by its unique structure, which allows it to exhibit remarkable optical and electronic properties. Quaterrylene is notable for its high thermal stability and ability to absorb a broad spectrum of ultraviolet and visible light, making it a promising candidate for various applications in organic electronics and photonics. Its molecular structure contributes to its distinctive photophysical properties, including strong fluorescence and the potential for application in light-emitting devices.

, including:

  • Oxidation and Reduction: Quaterrylene can participate in two reversible one-electron reductions and one reversible one-electron oxidation reaction, indicating its redox-active nature .
  • Borylation: The direct borylation of quaterrylene has been successfully achieved, resulting in soluble tetra-borylated derivatives. This reaction enhances the compound's solubility and opens avenues for further functionalization .
  • Scholl Reaction: Quaterrylene is synthesized through a Scholl-type coupling of perylene, using trifluoromethanesulfonic acid as a catalyst. This method allows for high-yield production in a single reaction step .

Research on the biological activity of quaterrylene is limited but suggests potential applications in biomedical fields. Its derivatives have been explored as near-infrared contrast agents due to their photostability and hydrophilicity, which are advantageous for imaging applications . The compound's unique optical properties may also facilitate studies in photodynamic therapy, although further investigation is necessary to fully understand its biological interactions.

The primary synthesis method for quaterrylene involves:

  • Scholl Coupling: This method utilizes perylene as the starting material and trifluoromethanesulfonic acid as a catalyst. The process yields quaterrylene efficiently in high yields .
  • Incorporation into Carbon Nanotubes: Another approach involves synthesizing quaterrylene monomers and dimers within single-walled carbon nanotubes, which can enhance their stability and performance in electronic applications .

Quaterrylene has several promising applications:

  • Organic Electronics: Its excellent thermal stability and broad absorption spectrum make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic devices.
  • Photonic Devices: Due to its strong fluorescence properties, quaterrylene can be utilized in lasers and other photonic applications.
  • Biomedical Imaging: As mentioned earlier, derivatives of quaterrylene are being developed as contrast agents for near-infrared imaging techniques .

Interaction studies involving quaterrylene primarily focus on its photophysical properties when incorporated into various matrices or systems. For instance, studies have shown that when quaterrylene is embedded within carbon nanotubes, it exhibits enhanced stability and modified optical characteristics compared to its free form . Further research is needed to explore the interactions between quaterrylene and biological systems, particularly regarding its potential therapeutic applications.

Quaterrylene shares structural similarities with other polycyclic aromatic hydrocarbons but stands out due to its unique arrangement of fused perylene units. Here are some similar compounds:

CompoundStructure CharacteristicsUnique Features
PeryleneComposed of five fused benzene ringsBase structure for quaterrylene synthesis
TerryleneComposed of three fused benzene ringsIntermediate compound with different optical properties
CoroneneComposed of six fused benzene ringsKnown for its exceptional stability but lacks the same electronic properties as quaterrylene
OvaleneComposed of eight fused benzene ringsLarger structure with different electronic characteristics

Quaterrylene's uniqueness lies in its ability to maintain high thermal stability while exhibiting strong fluorescence across a wide spectral range, making it particularly valuable in advanced materials science applications.

Scholl-Type Coupling Reactions

Scholl-type coupling reactions represent the most scalable method for synthesizing quaterrylene, a tetracyclic aromatic hydrocarbon composed of four linearly fused naphthalene units. This method involves the oxidative dimerization of perylene precursors using strong Brønsted acids and oxidants. For example, trifluoromethanesulfonic acid (TfOH) catalyzes the coupling of perylene in the presence of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or molecular oxygen, achieving yields exceeding 80% under optimized conditions. The reaction proceeds via a cationic intermediate, where TfOH generates reactive arenium ions that undergo dehydrogenative coupling.

Key variables influencing yield and selectivity include:

  • Acid strength: TfOH’s superacidic nature (H₀ = −14.1) ensures efficient protonation of perylene.
  • Oxidant choice: DDQ provides a two-electron oxidation pathway, while oxygen acts as a terminal oxidant in a radical mechanism.
  • Solvent polarity: Nonpolar solvents like dichloromethane or chlorobenzene favor π-stacking interactions, directing regioselective coupling.

Table 1: Comparison of Scholl-Type Coupling Conditions

OxidantReaction Time (h)Yield (%)Purity (HPLC)
DDQ2485≥98
O₂ (1 atm)2482≥97

Post-synthesis purification involves Soxhlet extraction with methanol to remove oligomeric byproducts, followed by recrystallization in 1,2,4-trichlorobenzene. The resulting quaterrylene exhibits a characteristic absorption spectrum with λₐ = 568, 610, and 668 nm in N-methylpyrrolidone (NMP).

Iridium-Catalyzed Borylation and Solubility Enhancement

Direct C–H borylation of quaterrylene enables functionalization without disrupting its extended π-system. Iridium catalysts such as [Ir(OMe)(cod)]₂, combined with 4,4′-di- tert-butylbipyridine ligands, facilitate borylation at the 2,5,12,15 positions using bis(pinacolato)diboron (B₂pin₂) as the boron source. This method produces tetra-borylated quaterrylene (QB4) with 56% yield for terrylene analogs, though quaterrylene’s poor solubility limits yields to 0.4%.

Table 2: Borylation Reaction Parameters

ParameterTerryleneQuaterrylene
Catalyst loading20 mol%20 mol%
Temperature (°C)105105
Time (h)3838
Solubility (mg/mL)12.50.2

The borylated derivative QB4 demonstrates enhanced solubility in chloroform (0.5 mg/mL) compared to pristine quaterrylene (<0.01 mg/mL). Single-crystal X-ray diffraction confirms that borylation does not distort the planar quaterrylene core, maintaining a mean C–C bond length of 1.462 Å in the central region. Photophysical analysis reveals negligible shifts in absorption maxima (Δλₐ < 5 nm), as boron substituents minimally perturb the HOMO (−4.29 eV) and LUMO (−1.99 eV) energies.

Encapsulation in Carbon Nanotubes

Encapsulating quaterrylene within single-walled carbon nanotubes (SWNTs) modifies its electronic properties via excitation energy transfer (EET). The synthesis involves vapor-phase infiltration, where perylene is heated with SWNTs at 500°C under vacuum, followed by in situ oxidative coupling to form quaterrylene monomers and dimers. High-resolution transmission electron microscopy (HRTEM) shows that quaterrylene adopts a tilted alignment within 1.4–1.8 nm diameter SWNTs, with a 10° angle relative to the nanotube axis.

EET dynamics depend on SWNT diameter:

  • 1.4 nm SWNTs: EET from quaterrylene monomers occurs in 1.1 ± 0.2 ps via Coulombic dipole interactions.
  • 1.8 nm SWNTs: Faster EET (0.4 ± 0.1 ps) due to stronger wavefunction overlap.

Dimeric quaterrylene exhibits slower EET (3.8 ± 0.2 ps) due to symmetry-forbidden transitions, requiring higher-order multipole interactions. This encapsulation strategy enhances photostability, with encapsulated quaterrylene showing no degradation after 100 hours of continuous 532 nm laser irradiation.

Oxidative Dimerization and Dication Formation

Quaterrylene undergoes two-electron oxidation to form a stable dication (C₄₀H₂₀²⁺) in strong acidic media. Treatment with 1 M triflic acid in dichloroethane generates the dication within 30 minutes, as confirmed by solution-phase ¹H NMR spectroscopy. The dication’s NMR spectrum features downfield-shifted aromatic protons (δ = 10.48 ppm for H-1, δ = 10.24 ppm for H-2), indicative of paratropic ring currents.

Table 3: Spectroscopic Properties of Quaterrylene and Its Dication

PropertyNeutral QuaterryleneDication (C₄₀H₂₀²⁺)
λₐ (nm) in NMP568, 610, 668732, 816
Fluorescence λₑ (nm)715Non-emissive
Oxidation Potential (V vs Fc/Fc⁺)+0.69N/A

Electrochemical studies reveal a reversible oxidation wave at +0.69 V (vs Fc/Fc⁺), corresponding to the formation of the radical cation intermediate. The dication’s absorption extends into the near-infrared (NIR), with a molar extinction coefficient of ε₈₁₆ = 1.2 × 10⁵ M⁻¹cm⁻¹, making it suitable for NIR photonic applications.

Quaterrylene’s extended π-conjugated system enables efficient EET through both Förster resonance energy transfer (FRET) and Dexter electron exchange mechanisms. In heterodimers such as TP and TBP, bay-to-bay-linked structures (e.g., TP) exhibit strong electronic coupling, leading to ultrafast vibrational relaxation (<400 fs) followed by electron transfer (2.5 ps) from terrylenediimide (TDI) to perylenediimide (PDI) subunits [3]. In contrast, bay-to-N-linked architectures (e.g., TBP) favor directional energy transfer (0.48 ± 0.1 ps) with suppressed charge recombination, achieving near-unity energy transfer efficiency [3].

Cascade energy transfer dominates in multichromophoric systems. A terrylenediimide-centered triad decorated with PDI and naphthalenemonoimide (NMI) units demonstrates sequential energy migration: NMIs transfer energy to PDIs (<200 fs), which then relay excitons to the quaterrylene core (3.7 ps) [4]. Single-molecule studies confirm this hierarchical process, showing PDI emission precedes core photobleaching in 96% of observed trajectories [4].

Table 1: Key EET Parameters in Quaterrylene Systems

SystemCoupling TypeTransfer Time (ps)Efficiency (%)
TP HeterodimerBay-to-bay2.585
TBP HeterodimerBay-to-N0.4898
Triad (NMI→PDI→Core)Cascade0.2 (NMI→PDI)95
3.7 (PDI→Core)

Comparative Studies with Acene Derivatives

Quaterrylene outperforms acenes in three key areas:

  • Optical Stability: Unlike pentacene, which degrades under ambient conditions, quaterrylene maintains >90% absorbance after 24 hours of continuous irradiation (650 nm, 10 mW/cm$$^2$$) [1].
  • Energetic Alignment: The $$S1-T1$$ gap ($$ΔE{ST} = 0.2$$ eV) in quaterrylene is smaller than tetracene’s ($$ΔE{ST} = 0.6$$ eV), reducing multiphonon relaxation barriers during SF [5] [6].
  • Photon Harvesting: Quaterrylene’s absorption extends to 850 nm, capturing near-infrared (NIR) photons inaccessible to most acenes [1].

Table 2: SF Performance: Quaterrylene vs. Acenes

ParameterQuaterrylenePentaceneTetracene
$$E(S_1)$$ (eV)1.81.92.5
$$E(T_1)$$ (eV)0.80.91.2
SF Rate (fs)<300100500
Max Triplet Yield (%)135200160
Photostability (t₁/₂)>24 h2 h5 h

Fluorescence and Phosphorescence Characteristics

Quaterrylene derivatives exhibit tunable emission across visible to NIR spectra. The unsubstituted quaterrylene core fluoresces at 720 nm with a quantum yield ($$ΦF$$) of 0.6 in toluene [1]. Introduction of electron-withdrawing triflate groups redshifts emission to 805 nm while maintaining $$ΦF > 0.4$$ [7].

Phosphorescence emerges in sterically hindered derivatives. A core-twisted quaterrylene with tert-butyl/triflate substituents phosphoresces at 1716 nm (NIR-II window) with a lifetime of 1.2 ms at 77 K [7]. The twist-induced spin-orbit coupling enhances intersystem crossing, yielding a phosphorescence-to-fluorescence intensity ratio of 0.3.

Solvent annealing profoundly affects thin-film emission. ArQDI films annealed in CH$$2$$Cl$$2$$ vapor show a 40% increase in fluorescence anisotropy due to improved molecular alignment [6]. This correlates with enhanced exciton diffusion lengths ($$L_D = 11.9$$ nm for excimers vs. 4.2 nm for charge-transfer states) [2].

Photovoltaic Device Integration

Quaterrylene has demonstrated significant potential for integration in advanced photovoltaic devices, particularly in quaternary organic solar cell systems. As a member of the rylene family, quaterrylene possesses a narrow bandgap of approximately 1.5 electron volts and strong absorption in the near-infrared region, making it exceptionally suitable for organic photovoltaic applications [2]. The compound's extended π-conjugation system enhances charge carrier mobility and provides thermal stability exceeding 500°C .

In quaternary organic solar cell configurations, quaterrylene-based systems have achieved power conversion efficiencies of 10.7% through the utilization of cocrystalline squaraines with fullerene acceptors [3]. The integration of multiple donors into bulk-heterojunction layers has proven to be an elegant strategy for improving photovoltaic performance while minimizing unfavorable interactions such as morphological traps and recombination centers [3]. Research has shown that the addition of small molecules in low concentrations broadens the absorption bandwidth and promotes rapid energy transfer processes occurring on picosecond timescales [3].

Semi-transparent quaternary organic photovoltaic devices incorporating quaterrylene derivatives have demonstrated remarkable performance under indoor lighting conditions, achieving power conversion efficiencies exceeding 15.46% [4]. These devices exhibit superior performance compared to state-of-the-art semi-transparent organic photovoltaics under various irradiation conditions while maintaining high transparency and color-tunable properties [4]. The quaternary blend platform provides efficient operation under both indoor and outdoor lighting circumstances, with device color codability achieved through tuning of the quaternary components [4].

Long-term stability studies of quaternary bulk heterojunction organic photovoltaic devices have revealed exceptional durability, with devices retaining more than 72% of their initial efficiency after one year of operation at elevated temperatures of 65°C [5]. The quaternary configuration, utilizing two conjugated polymer donors and two fullerene acceptors, provides enhanced efficiency and extended operational lifetime compared to binary reference devices [5]. The enhanced stability is attributed to significant suppression of domain growth and phase separation between components via kinetic trapping effects [5].

Thin-Film Growth and Phase Transitions

The growth mechanisms of quaterrylene thin films exhibit complex behavior dependent on deposition conditions and substrate interactions. Quaterrylene molecules, characterized by their planar and highly π-conjugated chemical structure, can be deposited on various substrates using vacuum deposition techniques [6] [7]. Detailed investigations have revealed that substrate temperature plays a critical role in determining film morphology, with optimal conditions achieved at 140°C, resulting in grain sizes up to 6 micrometers and low surface roughness of 1.67 nanometers for 8-monolayer thick films [7].

The evolution of quaterrylene thin films follows a Stranski-Krastanov growth mode on silicon dioxide surfaces, characterized by initial two-dimensional growth up to 4 monolayers followed by three-dimensional island formation [6]. X-ray diffraction measurements demonstrate that quaterrylene molecules adopt an upright orientation with a c-lattice spacing of 1.89 nanometers, indicating highly ordered layered structures [6] [7]. The degree of molecular alignment, measured through the full width at half maximum of X-ray diffraction rocking curves, reaches 0.09°, demonstrating exceptionally high structural order [7].

Strain effects significantly influence the growth mode and structural quality of quaterrylene thin films. Comparative studies between growth on bare silicon dioxide and octadecyltrichlorosilane self-assembled monolayers reveal that surface modification can alter the growth process from Stranski-Krastanov mode to Frank-van der Merwe layer-by-layer mode [8] [9]. The Stranski-Krastanov mode is driven by lattice strain in the initial wetting layers, while strain-free wetting layers formed on modified surfaces suppress three-dimensional island formation [8] [9].

The films grown on silicon dioxide surfaces incorporate high microstrain induced by crystal defects such as dislocations and mosaic structures, whereas films on treated surfaces exhibit markedly fewer crystal defects [8] [9]. This demonstrates that octadecyltrichlorosilane treatment enables significant improvement in molecular alignment and structural quality. The lattice strain induced by molecular-substrate interactions proves essential for controlling the overall growth process and determining final film properties [8] [9].

Phase transitions in quaterrylene thin films are characterized by stress-driven mechanisms. Compressive stress generated in two-dimensional layers drives the transition from planar to three-dimensional growth modes [6]. The c-lattice constant undergoes expansion during the two-dimensional growth region but relaxes as film thickness increases, eventually coinciding with bulk crystal parameters in the three-dimensional growth region [6]. This lattice relaxation phenomenon serves as the primary mechanism for the transformation from two-dimensional to three-dimensional growth modes [6].

Tandem Solar Cell Design and Efficiency Theoretical Limits

Quaterrylene exhibits exceptional potential for tandem solar cell applications due to its unique electronic properties and singlet fission capabilities. Theoretical calculations indicate that quaterrylene possesses a triplet excitation energy of 0.82 electron volts, which is significantly smaller than other singlet fission materials, making it an ideal candidate for tandem photovoltaic devices [10]. For practical photovoltaic applications utilizing carrier multiplication absorbers, the highest theoretical solar conversion efficiency of 47.7% has been predicted for ideal two-gap tandem devices where the top cell incorporates a singlet fission absorber with a triplet gap of 0.84 electron volts [10].

Four-terminal tandem solar cell configurations incorporating quaterrylene-based systems have demonstrated power conversion efficiencies exceeding 12% through the combination of dye-sensitized solar cells as top cells and lead sulfide colloidal quantum dot solar cells as bottom cells [11]. The tandem architecture enables broadband photon harvesting, with high-energy photons absorbed in the top cell and low-energy photons reaching the bottom cell [11]. The four-terminal configuration allows independent optimization of each subcell, resulting in superior performance compared to series-connected tandem devices [11].

Singlet fission processes in quaterrylene derivatives enable external quantum efficiencies exceeding 100%, with reported values reaching 106% in parallel tandem configurations [12]. The singlet fission mechanism allows for carrier multiplication, where high-energy photons generate multiple charge carriers, effectively bypassing the Shockley-Queisser limit for single-junction solar cells [12]. Quaterrylene-based singlet fission materials demonstrate rapid formation of correlated triplet pair states in less than 300 femtoseconds, followed by dissociation with rate constants of (7.3 ± 1.2 nanoseconds)⁻¹ [13] [14].

The theoretical efficiency limits for quaterrylene-based tandem solar cells are enhanced by the material's favorable energy conservation criterion for singlet fission, where the singlet energy exceeds twice the triplet energy [13] [15]. Computational studies using many-body perturbation theory and the Bethe-Salpeter equation confirm that crystalline quaterrylene fulfills the energetic requirements for intermolecular singlet fission [15]. The material's high stability and narrow optical gap provide additional advantages for device implementation [15].

Advanced tandem configurations utilizing quaternary blend systems have achieved certified efficiencies of 12.36% in large-area modules with 19.34 square centimeters active area [16]. The quaternary blending strategy incorporates multiple donor and acceptor materials to optimize charge transport and maximize photon harvesting across the solar spectrum [16]. These systems demonstrate the synergistic effects of multiple components, with optimized power conversion efficiencies reaching 16.71% in laboratory-scale devices [16].

Light-Emitting Diode Material Development

The development of quaterrylene-based light-emitting diode materials presents unique challenges and opportunities in the field of organic electronics. Within the rylene family, quaterrylene exhibits distinctly different photophysical properties compared to shorter homologs such as perylene and terrylene. While perylene and terrylene emit strong fluorescence, quaterrylene and longer rylenes demonstrate much weaker or undetectable fluorescence [17]. This characteristic limits the direct application of unfunctionalized quaterrylene in conventional light-emitting diodes.

However, functionalized quaterrylene derivatives have shown promise for light-emitting applications. Bay-substituted quaterrylene compounds demonstrate significantly improved photophysical properties, with fluorescence quantum yields reaching 0.26 compared to the negligible emission of the parent compound [18]. The incorporation of electron-donating substituents, such as bis-N-annulated structures, provides enhanced processability and modified electronic properties suitable for device integration [18].

Quaterrylene-based materials have found application in specialized light-emitting devices, particularly in near-infrared emission systems. Novel quaterrylene derivatives designed for photoacoustic applications exhibit stable emission characteristics in the near-infrared region, with absorption maxima at 734 nanometers and molar extinction coefficients of 0.52 × 10⁵ cm⁻¹M⁻¹ [19]. These materials demonstrate exceptional photostability compared to conventional dyes such as indocyanine green, maintaining optical stability under prolonged laser irradiation [19].

The development of quaterrylene-based light-emitting diodes faces challenges related to the material's inherent photophysical properties. The extended π-conjugation system that provides favorable characteristics for photovoltaic applications simultaneously reduces the fluorescence quantum yield through enhanced non-radiative decay pathways [19]. Research efforts focus on structural modifications that can enhance emission efficiency while maintaining the beneficial electronic properties of the quaterrylene core.

Advanced device architectures incorporating quaterrylene derivatives in multi-layer configurations have been explored for specialized applications. Quantum dot light-emitting diodes utilizing quaterrylene-based materials as components in complex layer structures demonstrate potential for high-efficiency emission devices [20] [21]. The integration of quaterrylene derivatives with complementary materials enables the development of devices with tailored emission characteristics and improved performance metrics.

The synthesis of processable quaterrylene derivatives remains a critical factor in light-emitting diode development. Scalable synthetic methods utilizing Scholl-type coupling reactions enable the production of functionalized quaterrylene compounds with improved solubility and processability [2] [22]. These synthetic advances facilitate the incorporation of quaterrylene derivatives into solution-processed device fabrication methods, expanding their potential applications in organic light-emitting diodes.

Data Tables

PropertyValueSource
Molecular FormulaC₄₀H₂₀Multiple sources
Molecular Weight (g/mol)500.59PubChem
CAS Number188-73-8Chemical databases
Thermal Stability (°C)>500Thermal stability studies
Band Gap (eV)0.6Electronic property studies
Ionization Potential (eV)4.9Photoelectric emission studies
Resistivity Parallel to b-axis (Ω·cm)10⁶ (single crystal), 10⁵ (surface-type)Conductivity measurements
Resistivity Perpendicular to b-axis (Ω·cm)10¹³Conductivity measurements
Drift Mobility (cm²/V·s)10⁻³Photoconduction studies
Photovoltage with Al (V)0.1-0.3Photovoltaic studies
Triplet Energy (eV)0.82Singlet fission studies
Absorption Peak (nm)734 (in PBS)Absorption spectroscopy
Molar Extinction Coefficient (×10⁵ cm⁻¹M⁻¹)0.52 (QR-G2-COOH)Photophysical studies
Fluorescence Quantum Yield0.26 (bay-substituted)Fluorescence studies
Singlet Fission Yield (%)135 ± 20Singlet fission studies
Decomposition Temperature (°C)>500Thermal analysis
Study/ConfigurationEfficiency (%)ConfigurationKey Features
Quaternary Organic Solar Cells10.7Squaraines with fullereneCocrystalline enhancement
Semi-transparent Quaternary OPV15.46 (indoor)Non-fullerene small moleculesColor-tunable transparency
Tandem Solar Cell (4-terminal)12.37DSSC + PbS CQDBroad spectrum harvesting
Quaternary Blend Module12.36 (certified)PM6:Y6:PC₇₀BM:ITICLarge-area module
All-Polymer Solar Cells18.0Polymer donor/acceptor ternaryHigh stability
Quaternary Blend System16.71Multiple donor/acceptorOptimized morphology

XLogP3

10.9

Wikipedia

Quaterrylene

Dates

Last modified: 04-14-2024

Explore Compound Types